3-Hydroxy-1,5-pentanedioic--d5 Acid
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Overview
Description
Synthesis Analysis
The synthesis pathway for 3-Hydroxy-1,5-pentanedioic-d5 Acid involves the conversion of a starting material into the desired product through a series of chemical reactions. The starting materials include D-Glucono-1,5-lactone-d5, Sodium hydroxide, Hydrogen peroxide, and Water. The reaction steps are as follows:
Molecular Structure Analysis
The molecular formula of 3-Hydroxy-1,5-pentanedioic–d5 Acid is C5H8O5. Its linear formula is HOOCCD2CD(OH)CD2COOH . The molecular weight is 153.14 .
Chemical Reactions Analysis
3-Hydroxy-1,5-pentanedioic–d5 Acid is a precursor of fatty acids and is metabolized in the body to form fatty acids.
Physical And Chemical Properties Analysis
Scientific Research Applications
Metabolic Engineering for Biochemical Production
Research demonstrates the potential of metabolic engineering in Escherichia coli for the de novo production of 1,5-Pentanediol (1,5-PDO), a chemical closely related to 3-Hydroxy-1,5-pentanedioic acid. By constructing a non-natural pathway, scientists aim to produce 1,5-PDO from glucose, expanding the possibilities for synthesizing value-added chemicals from renewable resources (Xuecong Cen et al., 2020).
Synthetic Chemistry Advances
The compound's derivatives have been synthesized through innovative routes, including an efficient synthesis of (2S,3S)-3-hydroxypipecolic acid starting from 1,5-pentanediol. This showcases the compound's role in producing complex molecules with high enantiomeric excess, important for pharmaceutical applications (B. Ahuja & A. Sudalai, 2015).
Environmental Applications
The study of the oxidation kinetics of 3-carboxy-3-hydroxy pentanedioic acid (a structure similar to the targeted compound) in buffered mediums reveals insights into environmental degradation processes. Understanding these kinetics is crucial for assessing the environmental fate of such compounds (V. Sumithra et al., 2010).
Catalytic Transformations for Renewable Chemicals
Research into the selective hydrogenation of levulinic acid to 1,4-pentanediol using bimetallic catalysts underscores the role of such compounds in producing renewable chemicals. This work highlights the importance of catalyst design in achieving high selectivity and efficiency in chemical transformations (T. Mizugaki et al., 2015).
Material Science and Polymer Chemistry
Studies on the transport properties of carboxylic acid-based polyurethane membranes explore how derivatives of 3-Hydroxy-1,5-pentanedioic acid interact with various substances. This research has implications for developing new materials with specific permeation characteristics for industrial applications (K. Manjula & Siddaramaiah, 2010).
Safety And Hazards
properties
CAS RN |
1219805-72-7 |
---|---|
Product Name |
3-Hydroxy-1,5-pentanedioic--d5 Acid |
Molecular Formula |
C5H8O5 |
Molecular Weight |
153.145 |
IUPAC Name |
2,2,3,4,4-pentadeuterio-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/i1D2,2D2,3D |
InChI Key |
ZQHYXNSQOIDNTL-UXXIZXEISA-N |
SMILES |
C(C(CC(=O)O)O)C(=O)O |
synonyms |
3-Hydroxy-1,5-pentanedioic--d5 Acid |
Origin of Product |
United States |
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